

The Historical Context of Grepafloxacin's Withdrawal: A Technical Guide

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Compound of Interest

Compound Name: *Grepafloxacin*

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Abstract

Grepafloxacin (Raxar®), an oral broad-spectrum fluoroquinolone antibiotic, was voluntarily withdrawn from the worldwide market in 1999, a mere two years after its introduction. The withdrawal was prompted by post-marketing surveillance data revealing a significant risk of severe cardiovascular events, specifically QT interval prolongation and the potentially fatal arrhythmia, Torsades de Pointes (TdP). This technical guide provides an in-depth analysis of the historical context of **grepafloxacin**'s withdrawal, focusing on the quantitative cardiotoxicity data, the experimental protocols used to assess its cardiac liability, and the mechanistic basis for its adverse effects. This information serves as a critical case study for drug development professionals on the importance of comprehensive cardiovascular safety assessment.

Introduction

Grepafloxacin was a fluoroquinolone antibacterial agent with a broad spectrum of activity.[1] Despite a seemingly favorable safety profile in pre-clinical and initial clinical trials, post-marketing surveillance brought to light its significant cardiotoxic potential.[2][3] The rapid decision by the manufacturer, Glaxo Wellcome, to withdraw the drug highlighted the critical role of pharmacovigilance in ensuring patient safety.[4] The primary safety concern was the drug's ability to prolong the QT interval of the electrocardiogram, a known risk factor for developing TdP.[5][6]

Timeline of Grepafloxacin's Market Presence and Withdrawal

A succinct timeline of key events underscores the rapid rise and fall of **grepafloxacin**:

- August 1997: **Grepafloxacin** is first marketed.[\[7\]](#)
- October 1999: Glaxo Wellcome voluntarily withdraws **grepafloxacin** from the global market due to reports of severe cardiovascular events.[\[4\]](#)[\[7\]](#)
- Post-withdrawal Analysis: Subsequent investigations confirmed the association between **grepafloxacin** and QT prolongation, leading to its permanent removal.[\[8\]](#)

Quantitative Cardiotoxicity Data

The decision to withdraw **grepafloxacin** was based on accumulating evidence of its proarrhythmic potential. Both preclinical and clinical data revealed its effects on cardiac repolarization.

Preclinical Data: hERG Channel Inhibition

The primary mechanism of **grepafloxacin**-induced QT prolongation is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is crucial for cardiac repolarization.[\[6\]](#) The half-maximal inhibitory concentration (IC₅₀) is a measure of a drug's potency in inhibiting a specific biological target. A lower IC₅₀ value indicates a higher potency.

Table 1: Comparative IC₅₀ Values for hERG Channel Blockade by Fluoroquinolones

| Fluoroquinolone | IC50 (µM) | Reference |
|-----------------|-----------|-----------|
| Sparfloxacin | 18 | [7] |
| Grepafloxacin | 50 | [7] |
| Moxifloxacin | 129 | [7] |
| Gatifloxacin | 130 | [7] |
| Levofloxacin | 915 | [7] |
| Ciprofloxacin | 966 | [7] |
| Ofloxacin | 1420 | [7] |

Preclinical Data: Action Potential Duration in Canine Purkinje Fibers

In vitro studies using canine cardiac Purkinje fibers are a standard preclinical model to assess a drug's effect on action potential duration (APD). Prolongation of the APD is a surrogate marker for QT interval prolongation.

Table 2: Comparative Effects of Fluoroquinolones on Action Potential Duration (APD) in Canine Purkinje Fibers

| Fluoroquinolone | Concentration for 15% APD Prolongation (µg/mL) | Reference |
|-----------------|--|-----------|
| Sparfloxacin | 4.2 ± 0.7 | [9] |
| Grepafloxacin | 9.3 ± 0.9 | [9] |
| Moxifloxacin | 9.9 ± 1.6 | [9] |
| Ciprofloxacin | 72.8 ± 26.4 | [9] |

Clinical and Post-Marketing Data

While initial clinical trials suggested a low risk of significant QTc prolongation with **grepafloxacin**[10], post-marketing surveillance revealed a more concerning picture.

Table 3: Clinical and Post-Marketing Cardiovascular Adverse Events

| Parameter | Observation | Reference |
|--|--|----------------------|
| QTc Prolongation in Elderly (Clinical Trial) | < 2 ms | [10] |
| Torsades de Pointes (Post-Marketing) | 7 cases out of an estimated 3.7 million patients | [7] |
| Discontinuation Rate in Clinical Trials | 6.4% (QTc prolongation cited as a reason) | [8] |

Experimental Protocols

The assessment of **grepafloxacin**'s cardiotoxicity relied on established in vitro electrophysiological techniques.

hERG Potassium Channel Assay (Whole-Cell Patch Clamp)

Objective: To determine the inhibitory effect of **grepafloxacin** on the hERG potassium channel current (IKr).

Methodology:

- Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the hERG channel are commonly used.[\[2\]](#)
- Recording Configuration: The whole-cell configuration of the patch-clamp technique is employed to measure ionic currents across the entire cell membrane.[\[1\]](#)[\[2\]](#)
- Voltage Protocol: A specific voltage-clamp protocol is applied to the cell to elicit and measure the hERG current. A typical protocol involves a depolarizing pulse to activate the channels, followed by a repolarizing step to measure the tail current, which is characteristic of hERG channels. For instance, a depolarizing pulse to +40 mV for 500 ms followed by a ramp down to -80 mV over 100 ms, repeated at 5-second intervals, can be used.[\[1\]](#)[\[11\]](#)

- Drug Application: **Grepafloxacin** is applied at various concentrations to the extracellular solution to determine the concentration-dependent block of the hERG current.
- Data Analysis: The reduction in the hERG tail current amplitude in the presence of **grepafloxacin** is measured to calculate the IC50 value.

Canine Purkinje Fiber Action Potential Duration Assay

Objective: To assess the effect of **grepafloxacin** on the action potential duration in a multicellular cardiac preparation.

Methodology:

- Tissue Preparation: Purkinje fibers are isolated from the ventricles of canine hearts and superfused with a physiological salt solution.[9]
- Recording Technique: Intracellular microelectrodes are used to record the action potentials from the Purkinje fibers.[9]
- Stimulation Protocol: The fibers are stimulated at a constant frequency (e.g., 1 Hz) to elicit action potentials.[9]
- Drug Application: **Grepafloxacin** is added to the superfusion solution at increasing concentrations.
- Data Analysis: The action potential duration at 90% repolarization (APD90) is measured before and after drug application to determine the concentration-dependent effect on APD.[9]

Visualizations

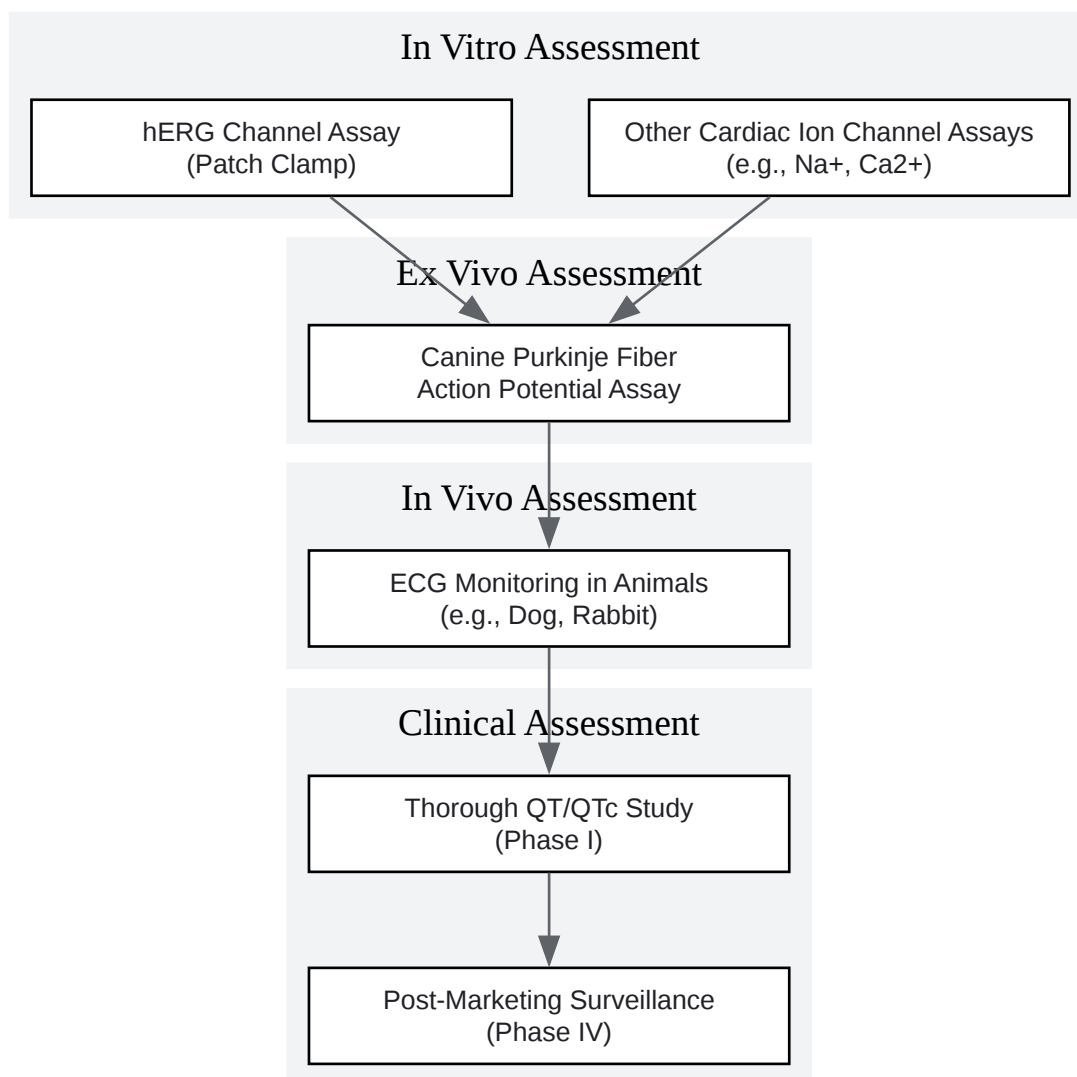
Signaling Pathway of Grepafloxacin-Induced Cardiotoxicity



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Caption: Mechanism of **Grepafloxacin**-Induced Arrhythmia.

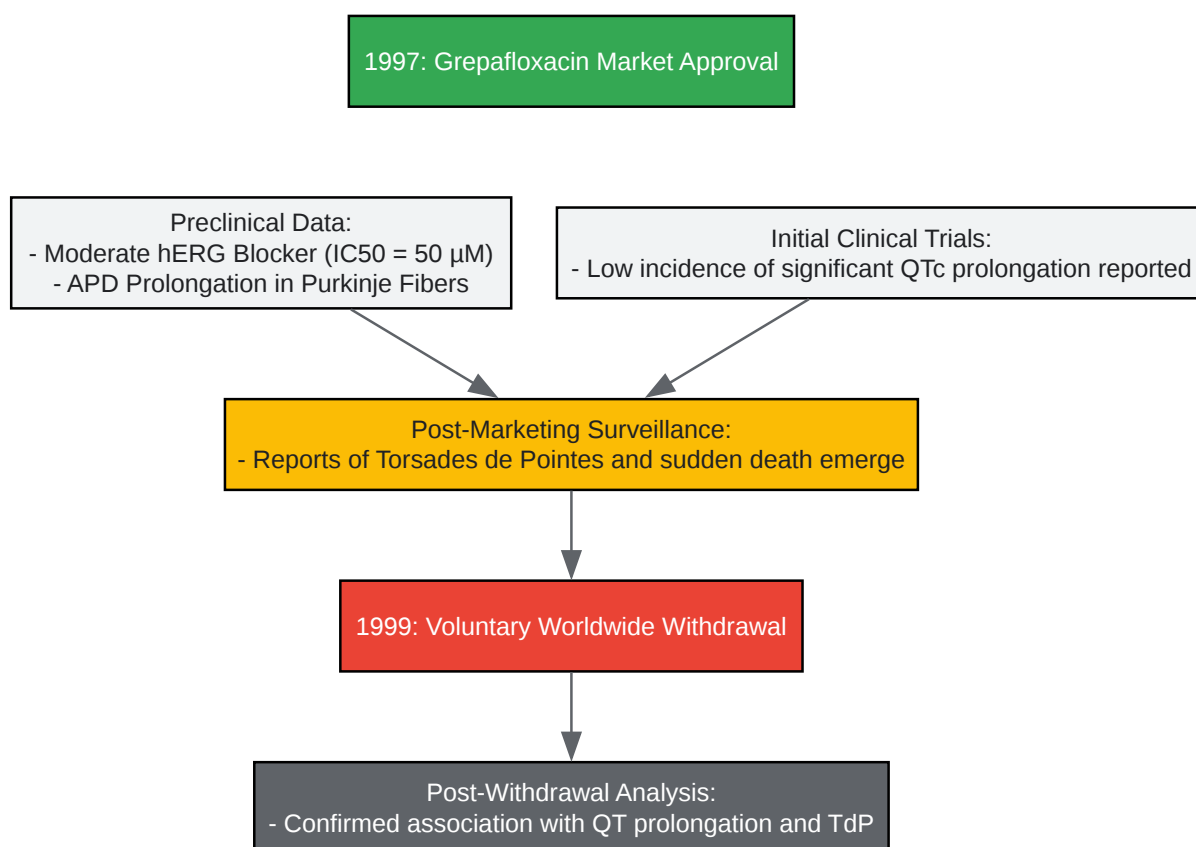
Experimental Workflow for Preclinical Cardiac Safety Assessment



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Caption: Preclinical to Clinical Cardiac Safety Workflow.

Logical Relationship of Events Leading to Grepafloxacin Withdrawal



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Caption: Events Leading to **Grepafloxacin's** Withdrawal.

Conclusion

The case of **grepafloxacin** serves as a stark reminder of the potential for serious adverse drug reactions to emerge in the post-marketing phase, even when pre-approval data appear reassuring. The drug's withdrawal underscored the critical importance of a multi-faceted approach to cardiac safety assessment, encompassing in vitro ion channel screening, ex vivo tissue studies, and rigorous clinical and post-marketing surveillance. For drug development professionals, the **grepafloxacin** story emphasizes the necessity of understanding the mechanistic basis of potential cardiotoxicity and the limitations of each stage of safety testing. The continued refinement of preclinical and clinical cardiac safety guidelines, such as the Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative, is a direct legacy of the lessons learned from drugs like **grepafloxacin**.

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